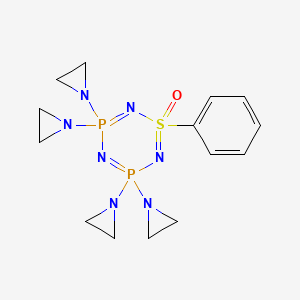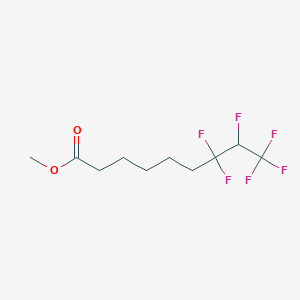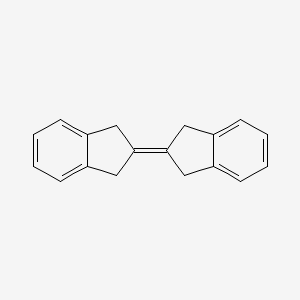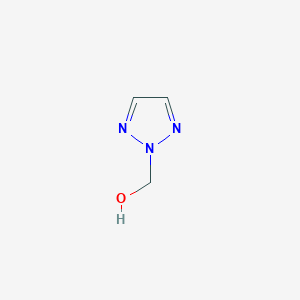
(2H-1,2,3-Triazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2H-1,2,3-Triazol-2-yl)methanol is a chemical compound belonging to the class of 1,2,3-triazoles. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of the hydroxymethyl group attached to the triazole ring makes it a versatile compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2H-1,2,3-Triazol-2-yl)methanol typically involves the cycloaddition reaction between azides and alkynes, known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . The reaction can be summarized as follows:
- Azide + Alkyne → this compound (in the presence of Cu(I) catalyst)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: (2H-1,2,3-Triazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include dihydrotriazoles.
- Substitution products vary depending on the substituent introduced .
Aplicaciones Científicas De Investigación
(2H-1,2,3-Triazol-2-yl)methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2H-1,2,3-Triazol-2-yl)methanol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and coordinating with metal ions in the active site .
Comparación Con Compuestos Similares
1H-1,2,3-Triazole: Lacks the hydroxymethyl group, making it less versatile in certain applications.
1,2,4-Triazole: Has a different nitrogen arrangement, leading to distinct chemical properties and reactivity.
Tetrazole: Contains an additional nitrogen atom, resulting in different stability and reactivity profiles.
Uniqueness: (2H-1,2,3-Triazol-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for further functionalization. This makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
78910-04-0 |
|---|---|
Fórmula molecular |
C3H5N3O |
Peso molecular |
99.09 g/mol |
Nombre IUPAC |
triazol-2-ylmethanol |
InChI |
InChI=1S/C3H5N3O/c7-3-6-4-1-2-5-6/h1-2,7H,3H2 |
Clave InChI |
BPTULKXRCHMYPH-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(N=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



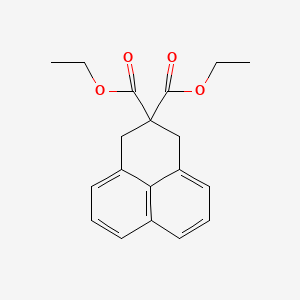
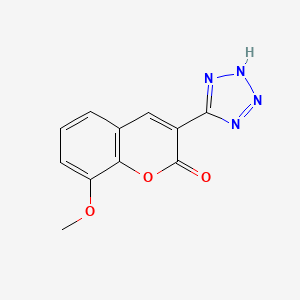
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
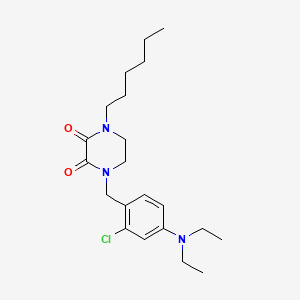
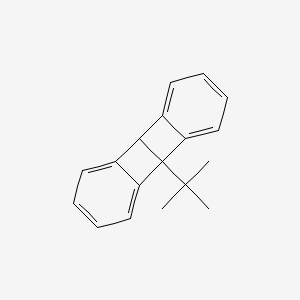
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
